![molecular formula C13H12ClNO3 B5671063 N-(4-chloro-2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B5671063.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-furamide involves complex chemical processes, often starting with specific substituted phenyl and furan derivatives. For example, the synthesis of deuterium-labelled 2,5-bis(4-amidinophenyl)furan and similar compounds from bromobenzene derivatives illustrates the intricacies involved in constructing such molecules, involving multiple steps and specific conditions to achieve the desired furamide derivatives (Stephens et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-furamide, such as 4-chloro-N-(2-methoxyphenyl)benzamidoxime, reveals significant insights into their molecular geometry and electronic properties. These structures are characterized by specific bond angles, planar configurations, and hydrogen bonding patterns that contribute to their stability and reactivity. Experimental and theoretical investigations, including X-ray diffraction and DFT calculations, provide a detailed understanding of these molecular features (Kara et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of furamide derivatives is influenced by their structural characteristics. For instance, the thermolysis of dichlorothiophenium bis-methoxycarbonylmethylide, leading to the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, demonstrates the potential for novel rearrangements and the formation of complex heterocyclic systems. Such reactions underscore the versatility and reactivity of furamide-based compounds under specific conditions (Gillespie et al., 1979).
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-6-10(12(17-2)7-9(8)14)15-13(16)11-4-3-5-18-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHALOZSBAQYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.